molecular formula C8H11BrN6 B15304169 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15304169
M. Wt: 271.12 g/mol
InChI Key: YBXUWMKMMNMBAC-UHFFFAOYSA-N
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Description

1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is a complex organic compound that features a unique combination of pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Attachment of the Methyl Group:

    Formation of the Triazole Ring: The final step involves the cyclization reaction to form the 1H-1,2,3-triazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.

Scientific Research Applications

1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Research: The compound is used as a probe in biological studies to investigate the function of specific enzymes and receptors.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
  • 1-((4-Methyl-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
  • 1-((4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine

Uniqueness

1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11BrN6

Molecular Weight

271.12 g/mol

IUPAC Name

1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H11BrN6/c1-5-8(9)6(14(2)12-5)3-15-4-7(10)11-13-15/h4H,3,10H2,1-2H3

InChI Key

YBXUWMKMMNMBAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CN2C=C(N=N2)N)C

Origin of Product

United States

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